molecular formula C32H39ClN4O4 B13720179 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride

3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride

Cat. No.: B13720179
M. Wt: 579.1 g/mol
InChI Key: AAXMZXKCDUCQAW-UHFFFAOYSA-N
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Description

3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride is a synthetic organic compound. It belongs to the class of phenanthridinium derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo nitration, reduction, and subsequent functional group modifications. Key steps may include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Alkylation: Introduction of alkyl groups to the amino groups.

    Cyclization: Formation of the phenanthridinium core structure.

    Quaternization: Introduction of the chloride ion to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: For efficient mixing and reaction control.

    Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro or other oxidized forms.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride has several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or marker in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: A parent compound with similar structural features.

    Ethidium Bromide: A well-known phenanthridinium derivative used as a nucleic acid stain.

    Propidium Iodide: Another phenanthridinium derivative used in cell viability assays.

Uniqueness

3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and chemical properties compared to other phenanthridinium derivatives.

Properties

Molecular Formula

C32H39ClN4O4

Molecular Weight

579.1 g/mol

IUPAC Name

ethyl N-[5-[3-(diethylamino)propyl]-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;chloride

InChI

InChI=1S/C32H38N4O4.ClH/c1-5-35(6-2)19-12-20-36-29-22-25(34-32(38)40-8-4)16-18-27(29)26-17-15-24(33-31(37)39-7-3)21-28(26)30(36)23-13-10-9-11-14-23;/h9-11,13-18,21-22H,5-8,12,19-20H2,1-4H3,(H,33,37);1H

InChI Key

AAXMZXKCDUCQAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.[Cl-]

Origin of Product

United States

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